Ethyl 5,6-dibromopicolinate
Description
Ethyl 5,6-dibromopicolinate (CAS: Not explicitly provided in evidence) is a brominated pyridine derivative with the molecular formula C₈H₇Br₂NO₂ (inferred from analogs like Ethyl 3,6-dibromopicolinate in and ). It belongs to the picolinate ester family, characterized by a pyridine ring substituted with bromine atoms at positions 5 and 6 and an ethyl ester group at position 2. This compound is primarily used in organic synthesis as a building block for pharmaceuticals, agrochemicals, and ligands in catalysis.
Properties
IUPAC Name |
ethyl 5,6-dibromopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)6-4-3-5(9)7(10)11-6/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACWTWOCKWHFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673265 | |
| Record name | Ethyl 5,6-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214351-33-3 | |
| Record name | Ethyl 5,6-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5,6-dibromopicolinate typically involves the bromination of ethyl picolinate. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 and 6 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,6-dibromopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while reduction would produce a dihydro derivative .
Scientific Research Applications
Ethyl 5,6-dibromopicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5,6-dibromopicolinate involves its interaction with specific molecular targets. The bromine atoms at the 5 and 6 positions enhance its reactivity, allowing it to participate in various chemical reactions. The ester group facilitates its incorporation into larger molecular frameworks, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Table 1: Comparison of Brominated Picolinate Esters
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Bromine Positions | Ester Group | Purity | Predicted Boiling Point (°C) |
|---|---|---|---|---|---|---|---|
| This compound | Not available | C₈H₇Br₂NO₂ | ~308.95 | 5,6 | Ethyl | N/A | N/A |
| Ethyl 3,6-dibromopicolinate | 1214375-85-5 | C₈H₇Br₂NO₂ | 308.95 | 3,6 | Ethyl | >98% | 333.3 ± 37.0 |
| Mthis compound | 1214375-13-9 | C₇H₅Br₂NO₂ | 295.93 | 5,6 | Methyl | 95+% | Not provided |
| Methyl 3,6-dibromopicolinate | 495416-04-1 | C₇H₅Br₂NO₂ | 295.93 | 3,6 | Methyl | 95% | Not provided |
Key Findings:
- Substituent Position Effects : Ethyl 3,6-dibromopicolinate (3,6-Br) exhibits a lower predicted boiling point (333.3°C) compared to hypothetical 5,6-Br analogs, likely due to differences in molecular symmetry and dipole interactions .
Functional Group Variations: Chlorinated and Aminated Analogs
Table 2: Chlorinated/Aminated Picolinate Derivatives
Key Findings:
- Chlorine vs. Bromine: Chlorinated analogs (e.g., Ethyl 4-amino-3,5,6-trichloropicolinate) are more polar and less lipophilic than brominated derivatives, affecting their bioavailability and environmental persistence .
- Amino Group Effects: The presence of -NH₂ (e.g., in Methyl 4-amino-3,6-dichloropicolinate) increases solubility in polar solvents and reactivity in coupling reactions compared to non-aminated brominated esters .
Physicochemical Properties and Stability
- Density : Ethyl 3,6-dibromopicolinate has a predicted density of 1.823 g/cm³ , influenced by bromine’s atomic mass and molecular packing .
- Stability : Brominated picolinates generally require storage under inert atmospheres to prevent hydrolysis of the ester group or debromination .
- Acidity : Predicted pKa values for brominated esters range from -3.49 to -3.59, indicating strong electron-withdrawing effects from bromine atoms .
Biological Activity
Ethyl 5,6-dibromopicolinate is a chemical compound characterized by its unique dibromo substitution on the picolinate framework. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with related compounds.
- Molecular Formula : CHBrNO
- Molecular Weight : 308.95 g/mol
- CAS Number : 1214351-33-3
- Appearance : White to off-white solid
- Purity : ≥ 97.55% (HPLC)
The biological activity of this compound is largely attributed to the presence of bromine atoms at the 5 and 6 positions on the pyridine ring. These bromine substituents enhance the compound's reactivity, allowing it to participate in various chemical reactions that can disrupt normal cellular processes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, potentially leading to reduced cell proliferation in cancerous cells.
- DNA Interaction : this compound is believed to interfere with DNA replication mechanisms, contributing to its anticancer properties.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in drug development.
Anticancer Activity
Recent studies have focused on the anticancer potential of this compound. In vitro assays demonstrate that the compound exhibits cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical) | 12.4 | |
| MCF-7 (Breast) | 15.8 | |
| A549 (Lung) | 10.2 |
These findings indicate that this compound may serve as a lead compound for developing new anticancer therapies.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. The compound shows promising results against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These results suggest that this compound could be developed into an antimicrobial agent.
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various picolinate derivatives. This compound was found to be one of the most potent compounds against breast cancer cell lines due to its ability to induce apoptosis through caspase activation pathways.
- Antimicrobial Screening : In a study assessing novel antimicrobial agents, this compound demonstrated significant inhibition against common pathogens associated with hospital-acquired infections. The study highlighted its potential use as a disinfectant or therapeutic agent.
Comparison with Related Compounds
This compound can be compared with other dibromo derivatives to understand its unique properties:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Ethyl 3,6-dibromopicolinate | 1214375-85-5 | Bromine at positions 3 and 6 |
| Ethyl 4,5-dibromopicolinate | Not available | Bromine at positions 4 and 5 |
| Ethyl 2,6-dibromopicolinate | Not available | Bromine at positions 2 and 6 |
This compound stands out due to its specific dibromo substitution pattern that may enhance its biological reactivity compared to its analogs.
Q & A
Basic Research Questions
Q. What experimental parameters are critical for optimizing the synthesis of ethyl 5,6-dibromopicolinate, and how can purity be validated?
- Methodological Answer :
- Reaction Optimization : Key parameters include temperature (e.g., 0–5°C for bromination), stoichiometry of brominating agents (e.g., Br₂ or NBS), and solvent polarity (e.g., dichloromethane vs. THF). Excess bromine may lead to over-halogenation, requiring precise stoichiometric control .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) are standard. Validate purity via HPLC (≥95% purity threshold) and NMR (integration of aromatic protons at δ 8.2–8.5 ppm for regioselectivity confirmation) .
- Data Validation : Compare melting points (literature vs. experimental) and HRMS (theoretical [M+H]⁺ = 323.8742) for structural confirmation .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- 2D NMR Techniques : Use COSY to identify coupling patterns between adjacent protons (e.g., H-4 and H-5 in the pyridine ring). HSQC and HMBC correlate ¹H-¹³C signals to confirm substitution positions (e.g., Br at C-5 vs. C-6) .
- NOESY : Detect spatial proximity of substituents to differentiate between regioisomers. For example, NOE interactions between the ethyl ester group and bromine atoms can confirm steric arrangements .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions, and how do computational methods validate experimental outcomes?
- Methodological Answer :
- Regioselectivity Analysis : DFT calculations (M06-2X/6-311+G(2df,p)) reveal electronic effects. The electron-withdrawing ester group polarizes the pyridine ring, directing bromine to electron-deficient positions. Compare Fukui indices for electrophilic sites to predict reactivity .
- Case Study : In reactions with 2-substituted furans, steric bulk (e.g., tert-butyl groups) favors anti-adducts (15:1 selectivity). Use Natural Bond Orbital (NBO) analysis to quantify steric vs. electronic contributions .
- Validation : Overlay experimental (X-ray crystallography) and computed (Gaussian) structures to assess accuracy (RMSD < 0.5 Å) .
Q. How do crystallographic studies address contradictions in reported crystal packing motifs of this compound?
- Methodological Answer :
- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Solve structures via SHELXT and refine with SHELXL (R1 < 0.05 for high-quality data) .
- Packing Analysis : Identify π-π stacking (interplanar distances ~3.4 Å) and halogen bonding (C-Br···O=C interactions, ~3.0 Å). Compare with Cambridge Structural Database entries to resolve discrepancies .
Q. What statistical approaches are recommended for analyzing contradictory catalytic activity data in this compound-mediated reactions?
- Methodological Answer :
- Error Source Identification : Use ANOVA to assess batch-to-batch variability (e.g., purity differences >2% significantly alter yields). Quantify instrument error via repeated measurements (e.g., GC-MS retention time SD < 0.1 min) .
- Multivariate Analysis : Apply PCA to isolate variables (e.g., solvent polarity, temperature) causing outcome divergence. For example, solvent dielectric constant (ε) correlates with reaction rate (R² > 0.9 in polar aprotic solvents) .
Methodological Best Practices
- Threats to Validity : Control moisture (hydrolysis of ester groups) via inert atmosphere (N₂/Ar) and molecular sieves. Pre-purify reagents to avoid side reactions (e.g., Br₂ contamination with HBr) .
- Data Reproducibility : Archive raw NMR (FID files) and crystallographic (CIF files) data in repositories like Zenodo for peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
